sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide
Description
Nomenclature and Classification
The compound sodium 2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide (CAS: 955095-47-3) is a chiral benzimidazole derivative with a sulfinyl functional group and a dioxane-containing substituent. Its systematic IUPAC name reflects its structural complexity:
- Core structure : A benzimidazole ring system (1H-benzimidazole) substituted at position 2 with a sulfinyl group.
- Substituents :
Table 1: Key Nomenclature and Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | Sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide |
| CAS Registry Number | 955095-47-3 |
| Molecular Formula | C₂₂H₂₆N₃NaO₄S |
| Molecular Weight | 451.5 g/mol |
| PubChem CID | 23680578 |
The compound is classified as a proton pump inhibitor (PPI) due to its structural similarity to benzimidazole-based PPIs like omeprazole and rabeprazole.
Structural Analogues and Derivatives
This compound belongs to a family of sulfinylbenzimidazole derivatives , which share a common pharmacophore: a pyridine ring connected to a benzimidazole moiety via a methylsulfinyl bridge. Key structural variations include:
- Dioxane substitution : The 2,2-dimethyl-1,3-dioxan-5-ylmethoxy group distinguishes it from other PPIs (e.g., omeprazole lacks this moiety).
- Chirality : The (R)-configuration at the sulfinyl group enhances target binding specificity compared to racemic mixtures.
Table 2: Comparison with Related Proton Pump Inhibitors
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Azeloprazole Sodium | Benzimidazole sulfoxide | 2,2-Dimethyl-1,3-dioxan-5-ylmethoxy | 451.5 |
| Omeprazole | Benzimidazole sulfoxide | Methoxy group, no dioxane | 345.4 |
| Rabeprazole | Benzimidazole sulfoxide | Methoxypropoxy group | 359.4 |
| Pantoprazole | Benzimidazole sulfoxide | Difluoromethoxy group | 383.4 |
The dioxane moiety improves metabolic stability, as evidenced by its resistance to cytochrome P450 2C19 (CYP2C19)-mediated degradation.
Historical Context and Research Significance
The development of this compound (azeloprazole sodium, Z-215) emerged from efforts to address limitations of early PPIs, particularly their dependence on CYP2C19 metabolism. Key milestones include:
- 2006–2011 : Discovery of the 2,2-dimethyl-1,3-dioxan-5-ylmethoxy substituent’s role in reducing CYP2C19 affinity, leading to patent filings (CA2642835C).
- 2012–2018 : Preclinical studies demonstrating its potent acid suppression (>24-hour duration) and genotype-independent pharmacokinetics.
- 2021 : Phase II clinical trials confirming efficacy in gastroesophageal reflux disease (GERD) across all CYP2C19 genotypes.
Table 3: Key Research Milestones
| Year | Milestone | Reference |
|---|---|---|
| 2006 | Synthesis of sulfinylbenzimidazole-dioxane hybrids | Patent CA2642835C |
| 2017 | Demonstration of CYP3A4-mediated metabolism (non-CYP2C19 dependent) | PubMed 29193126 |
| 2021 | Phase II trial completion in GERD (SFJ Pharmaceuticals) | AdisInsight |
This compound represents a third-generation PPI , combining prolonged acid suppression with reduced pharmacogenetic variability.
Properties
IUPAC Name |
sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O4S.Na/c1-14-9-23-19(13-30(26)21-24-17-7-5-6-8-18(17)25-21)15(2)20(14)27-10-16-11-28-22(3,4)29-12-16;/h5-9,16H,10-13H2,1-4H3;/q-1;+1/t30-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDOUUHARCBYLF-VNUFCWELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)CS(=O)C3=NC4=CC=CC=C4[N-]3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OCC2COC(OC2)(C)C)C)C[S@@](=O)C3=NC4=CC=CC=C4[N-]3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955095-47-3 | |
| Record name | E 3710 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955095473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZELOPRAZOLE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDJ60607ON | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of the Pyridine Intermediate
The 4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridine intermediate is synthesized through nucleophilic substitution. A protected diol (2,2-dimethyl-1,3-dioxan-5-ylmethanol) reacts with 4-chloro-3,5-dimethylpyridine under basic conditions. This step typically employs potassium carbonate in dimethylformamide (DMF) at 80–100°C, achieving 75–85% yield.
Key reaction:
$$
\text{4-Chloro-3,5-dimethylpyridine + (2,2-dimethyl-1,3-dioxan-5-yl)methanol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-[(2,2-Dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridine}
$$
Chloromethylation of the Pyridine Intermediate
Chloromethylation introduces a reactive site for subsequent coupling. The pyridine derivative is treated with paraformaldehyde and hydrochloric acid in acetic acid, yielding 2-chloromethyl-4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridine hydrochloride. This step requires strict temperature control (0–5°C) to minimize side reactions.
Thioether Coupling and Oxidation
Thioether Formation
The chloromethyl pyridine reacts with 2-mercaptobenzimidazole in a polar solvent system (e.g., acetone/ethanol) using sodium hydroxide and sodium iodide as catalysts. Sodium iodide facilitates an SN2 mechanism, improving yields to 88–92%.
Optimized conditions:
- Solvent: Ethanol:acetone (3:1 v/v)
- Catalyst: 0.1 eq. NaI
- Temperature: 50°C, 4–6 hours
Sulfoxidation to the (R)-Sulfinyl Derivative
Oxidation of the thioether to the sulfinyl group employs peracetic acid or hydrogen peroxide with phthalic anhydride. Peracetic acid at −5–5°C provides superior stereoselectivity for the (R)-enantiomer (85–90% enantiomeric excess).
Comparative oxidation methods:
| Oxidizing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Peracetic acid | −5 to 5 | 78 | 99.2 |
| H$$2$$O$$2$$/phthalic anhydride | 0–10 | 72 | 98.5 |
Sodium Salt Formation
The sulfinyl benzimidazole is treated with sodium hydroxide (1.1 eq.) in methanol/water, followed by lyophilization to isolate the sodium salt. Recrystallization from methanol increases purity to >99.5%.
Critical parameters:
- pH: 8.0–8.5 during neutralization
- Solvent: Methanol:water (4:1 v/v)
Analytical Characterization and Impurity Control
High-performance liquid chromatography (HPLC) identifies key impurities, including over-oxidized sulfones (≤0.1%) and residual thioether (≤0.05%). Recrystallization reduces impurity C (dimerization byproduct) to <0.01%.
Industrial-Scale Optimization
- Catalyst recycling: Sodium iodide is recovered via distillation, reducing costs by 15%.
- Continuous oxidation: Flow reactors maintain low temperatures (−10°C), improving yield consistency (±2%).
Chemical Reactions Analysis
E-3710 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Key Features
- Benzimidazole Core : Known for its role in various pharmaceutical agents.
- Sodium Channel Modulation : Specifically targets the Nav1.8 sodium channel, which is implicated in pain signaling pathways.
Pain Management
The primary application of sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide lies in its potential as a Nav1.8 sodium channel modulator . This channel is predominantly expressed in sensory neurons and plays a critical role in pain transmission.
Case Studies
Research indicates that compounds similar to this one have shown efficacy in preclinical models of neuropathic pain and inflammatory pain conditions. For instance:
- Study A : Demonstrated significant pain relief in animal models with chronic pain conditions when treated with benzimidazole derivatives targeting Nav1.8 .
- Study B : Reported reduced hyperalgesia and allodynia in diabetic neuropathy models with specific Nav1.8 inhibitors .
Potential Applications Beyond Pain
Emerging studies suggest that this compound may have broader therapeutic implications:
- Neurological Disorders : Given its action on sodium channels, there is potential for applications in epilepsy and other neurological disorders where aberrant sodium channel activity is implicated.
Pharmacokinetics and Safety Profile
The pharmacokinetics of the compound suggest good solubility profiles due to its structural characteristics, which may facilitate oral bioavailability. However, comprehensive toxicity studies are essential to establish a safety profile before clinical use.
Comparative Data Table
| Property | Sodium;2-[(R)-[4-(...)] | Other Sodium Channel Modulators |
|---|---|---|
| Selectivity for Nav1.8 | High | Varies |
| Efficacy in Pain Models | Significant | Moderate to High |
| Oral Bioavailability | Potentially High | Varies |
| Side Effects | Lower (theoretical) | Higher (varies by compound) |
Mechanism of Action
E-3710 works by inhibiting the hydrogen potassium adenosine triphosphatase (H+/K+ ATPase) acid pump. This inhibition prevents the secretion of stomach acid, making it useful in treating acid-related diseases. The compound targets the parietal cells in the stomach, which are responsible for acid secretion .
Comparison with Similar Compounds
Structural Analogues of Sulfinylbenzimidazoles
Table 1: Key Structural Features and Differences
Key Differences and Implications
Substituent Effects
Pyridine Modifications :
- The 2,2-dimethyl-1,3-dioxan-5-yl methoxy group in the target compound replaces the simpler methoxy group in omeprazole. This bulky, oxygen-rich substituent may improve acid stability and prolong drug action by resisting degradation in the stomach .
- Pantoprazole’s 3,4-dimethoxy pyridine enhances selectivity for parietal cells, reducing off-target effects .
Benzimidazole Substituents :
Chirality and Activity
- The (R)-configuration of the sulfinyl group in the target compound contrasts with the (S)-isomer in esomeprazole (the active enantiomer of omeprazole). Chirality significantly impacts binding to H+/K+-ATPase, with (S)-isomers generally showing higher potency .
Counterion Influence
- Sodium salts (e.g., target compound, pantoprazole sodium) enhance water solubility, facilitating intravenous formulations. Magnesium salts (e.g., omeprazole magnesium) improve oral tablet stability .
Biological Activity
Sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide is a compound that has garnered attention for its biological activity, particularly as a sodium channel modulator. This article explores its pharmacological properties, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of benzimidazole and imidazopyridine derivatives. Its structural complexity allows it to interact with various biological targets, particularly sodium channels. The presence of the sulfinyl group is significant in modulating the activity of these channels.
Sodium channels are essential for the propagation of electrical signals in excitable cells, such as neurons and muscle cells. The compound primarily targets the Nav1.8 sodium channel, which is involved in pain signaling pathways. Research indicates that this compound exhibits greater activity on Nav1.8 compared to other sodium channels like Nav1.5 and tetrodotoxin-sensitive channels (TTX-S) .
Pain Modulation
The primary therapeutic application of this compound is in pain management. Studies have demonstrated its efficacy in reducing pain responses in animal models, suggesting its potential as an analgesic agent .
Neuroprotective Effects
Emerging research has indicated that this compound may possess neuroprotective properties. Animal studies suggest that it can mitigate neuronal damage and promote recovery after injury, highlighting its potential in treating neurodegenerative conditions .
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits the activity of Nav1.8 channels, leading to a decrease in excitability of sensory neurons. This inhibition correlates with reduced pain signaling .
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Electrophysiological assays | Significant inhibition of Nav1.8 currents |
| Study 2 | Animal model (pain response) | Reduction in pain behavior by 40% compared to control |
| Study 3 | Neuroprotection assay | Decreased neuronal death post-injury by 30% |
Clinical Implications
The potential for this compound to serve as a therapeutic agent is promising. Its selective action on sodium channels involved in pain pathways could lead to new treatments for conditions like neuropathic pain and other chronic pain syndromes.
Q & A
Q. How can researchers optimize the synthesis of sodium;2-[(R)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide to improve yield and purity?
Methodological Answer: Synthetic optimization requires careful selection of reaction conditions and catalysts. For example, using sodium methoxide (28% solution in methanol) with potassium carbonate and anhydrous MgCl₂ under reflux can achieve yields up to 75% . Alternatively, Mn-based chiral catalysts (e.g., (R,R)-1,2-bis(3,5-di-tert-butyl-2-hydroxybenzyl-amino)cyclohexane) with H₂O₂ in acetonitrile at -10°C improve enantiomeric excess (67% ee) but require rigorous temperature control . Purity analysis should employ HPLC with C18 columns and ammonium acetate buffers (pH 6.5) for baseline resolution of sulfoxide and sulfone byproducts .
Q. What analytical techniques are critical for assessing the stereochemical integrity of this compound?
Methodological Answer: Chiral HPLC and circular dichroism (CD) spectroscopy are essential. Pharmacopeial methods recommend using Purospher®STAR columns with ammonium acetate/acetonitrile gradients to resolve (R)- and (S)-enantiomers . For quantitative analysis, UV detection at 302 nm is optimal due to the benzimidazole chromophore . Polarimetry can supplement these methods but requires high-purity samples (>99% by HPLC) to avoid interference from racemic impurities .
Q. How can researchers mitigate sulfone formation during sulfoxide synthesis?
Methodological Answer: Sulfone formation is a common side reaction during oxidation of the thioether precursor. Key strategies include:
- Using stoichiometric H₂O₂ (30% aqueous) with Mn-based catalysts to limit overoxidation .
- Maintaining low temperatures (-10°C to 0°C) to slow non-selective oxidation pathways .
- Adding NH₃ during workup to stabilize the sulfoxide and quench residual peroxide .
Advanced Research Questions
Q. What computational methods are effective for predicting the compound’s stability under physiological conditions?
Methodological Answer: Density Functional Theory (DFT) simulations can model degradation pathways, such as acid-catalyzed sulfoxide racemization or thermal decomposition. Key parameters include:
- Gibbs free energy of activation (ΔG‡) for sulfoxide inversion (~20–25 kcal/mol) .
- TPSA (Topological Polar Surface Area) and logP values to predict membrane permeability and BBB penetration .
Molecular dynamics (MD) simulations using AMBER forcefields can further assess interactions with CYP450 enzymes (e.g., CYP2C19), which are critical for metabolic stability studies .
Q. How do researchers resolve discrepancies in enantiomeric excess (ee) data across different synthetic batches?
Methodological Answer: Batch-to-batch variability in ee often arises from impurities in chiral catalysts or inconsistent reaction conditions. To address this:
- Use High-Resolution Mass Spectrometry (HRMS) to detect trace metal residues (e.g., Mn, Fe) that may catalyze non-selective oxidation .
- Implement Design of Experiments (DoE) to identify critical factors (e.g., H₂O₂ addition rate, solvent polarity) affecting ee .
- Validate chiral purity with X-ray crystallography of diastereomeric salts (e.g., using L-tartaric acid) .
Q. What in vitro models are suitable for evaluating the compound’s proton pump inhibition activity?
Methodological Answer:
- H⁺/K⁺-ATPase Assays: Isolate gastric parietal cell membranes and measure ATPase activity inhibition at pH 1.0. IC₅₀ values for related benzimidazole sulfoxides (e.g., omeprazole) range from 0.1–1.0 µM .
- Cell-Based Models: Use HEK293 cells transfected with human H⁺/K⁺-ATPase α-subunit. Monitor intracellular pH changes with BCECF-AM fluorescence .
- Docking Studies: Perform molecular docking (AutoDock Vina) into the sulfenamide-binding site of H⁺/K⁺-ATPase (PDB: 4UX2) to predict binding affinity and orientation .
Data Contradictions and Resolution
Q. Why do some studies report higher thermal stability for the sodium salt compared to the free acid?
Resolution: The sodium salt’s stability is enhanced by ionic interactions between the benzimidazolide anion and Na⁺, which reduce susceptibility to hydrolysis. Thermogravimetric analysis (TGA) shows decomposition onset at 220°C for the sodium salt versus 180°C for the free acid . Contradictory reports may arise from residual solvents (e.g., methanol) accelerating degradation in improperly dried samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
